3-Dimethylaminomethyl-4-propoxy-benzaldehyde
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Overview
Description
3-Dimethylaminomethyl-4-propoxy-benzaldehyde is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Iminium Salts Formation and Crystal Structures
Research by Froschauer et al. (2013) explores the alkylation of 4-(Dimethylamino)benzaldehyde, which is a related compound, showing how it can be modified at the N atom to yield iminium salts. These salts are prone to hydrolysis, producing hydrotetrafluoroborates, with five crystal structures determined in the study. This research highlights the chemical reactivity of dimethylamino benzaldehyde derivatives in forming iminium salts, which are useful intermediates in organic synthesis (Froschauer et al., 2013).
Synthesis of Amorfrutins and Cytotoxicity Evaluation
Brandes et al. (2020) utilized a related compound, 3,5-Dimethoxy-benzaldehyde, for the synthesis of amorfrutins A and B, highlighting the potential of dimethylamino benzaldehyde derivatives in the synthesis of biologically active compounds. The synthesized compounds showed promising cytotoxicity against human tumor cell lines, indicating their potential application in developing anticancer agents (Brandes et al., 2020).
Oxidation Kinetics and Thermodynamics
Asghar et al. (2014) investigated the oxidation of N,N-Dimethylamino benzaldehyde by tetraethylammonium bromochromate in a mixed solvent system, providing insights into the kinetics and thermodynamics of the oxidation process. This study reveals the chemical behavior of dimethylamino benzaldehyde derivatives under oxidative conditions, contributing to the understanding of their stability and reactivity (Asghar et al., 2014).
Corrosion Inhibition
Research by Singh et al. (2016) on 4(N,N-dimethylamino) benzaldehyde nicotinic acid hydrazone as a corrosion inhibitor for mild steel in acidic solutions shows the application of dimethylamino benzaldehyde derivatives in material science, particularly in protecting metals from corrosion. This study provides valuable information on the potential industrial applications of these compounds in corrosion prevention (Singh et al., 2016).
Nonlinear Optical and Quantum Chemical Investigations
Karthick et al. (2019) synthesized a novel organic molecular adduct involving 4-(dimethylamino)benzaldehyde, demonstrating its potential in opto-electronic applications due to its third-order nonlinear optical properties. This research underscores the significance of dimethylamino benzaldehyde derivatives in developing materials for opto-electronic technologies (Karthick et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
3-[(dimethylamino)methyl]-4-propoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-7-16-13-6-5-11(10-15)8-12(13)9-14(2)3/h5-6,8,10H,4,7,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUQTQBKNRTBSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=O)CN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.